molecular formula C18H15N5O5 B11646386 N'-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide CAS No. 302918-50-9

N'-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11646386
CAS No.: 302918-50-9
M. Wt: 381.3 g/mol
InChI Key: YWYPVHBKJGDTQP-VXLYETTFSA-N
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Description

N’-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Hydroxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide
  • N’-(3-Methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide
  • N’-(2-Hydroxy-3-methoxybenzylidene)-5-(4-nitrophenyl)-1H-pyrazole-3-carbohydrazide

Uniqueness

N’-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups on the benzylidene moiety, along with the nitro group on the pyrazole ring, can influence its reactivity and interactions with biological targets.

Properties

CAS No.

302918-50-9

Molecular Formula

C18H15N5O5

Molecular Weight

381.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15N5O5/c1-28-16-7-3-5-12(17(16)24)10-19-22-18(25)15-9-14(20-21-15)11-4-2-6-13(8-11)23(26)27/h2-10,24H,1H3,(H,20,21)(H,22,25)/b19-10+

InChI Key

YWYPVHBKJGDTQP-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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